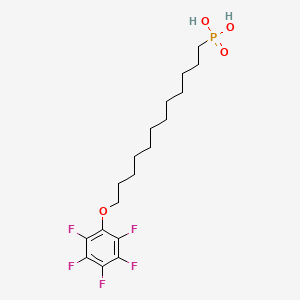
12-(2,3,4,5,6-Pentafluorophenoxy)dodecylphosphonic acid
Vue d'ensemble
Description
“12-(2,3,4,5,6-Pentafluorophenoxy)dodecylphosphonic acid” is a compound used in scientific research. It possesses unique properties, making it valuable for various applications such as surface modification and catalysis. The compound is also known as P-[12-(2,3,4,5,6-Pentafluorophenoxy)dodecyl]phosphonic acid .
Molecular Structure Analysis
The empirical formula of the compound is C18H26F5O4P . The molecular weight is 432.36 . The SMILES string representation of the molecule is OP(O)(=O)CCCCCCCCCCCCOc1c(F)c(F)c(F)c(F)c1F .
Physical And Chemical Properties Analysis
The compound is in powder form . It has a melting point of 80-85 °C .
Applications De Recherche Scientifique
-
Self-Assembly & Contact Printing
-
Synthesis of Porphyrin Derivatives
- Application Summary : Derivatives of tetrakis(4-carboxyphenyl) porphyrin were designed, synthesized, and characterized. The ground and excited state nature of new derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
- Method of Application : The exact method of application is not specified, but typically involves the reaction of TCPP with various amines and hydrazides using a simple synthetic approach through amide bond formation .
- Results or Outcomes : The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
- Organic Light-Emitting Diodes (OLEDs)
- Application Summary : Organic light-emitting devices (OLEDs) have garnered significant research attention owing to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting .
- Method of Application : The exact method of application is not specified, but typically involves the use of organic compounds that can produce light as a response to an applied electric current .
- Results or Outcomes : OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality and captivating flexibility .
- Optoelectronic Applications
- Application Summary : Pentafluorophenyl substituted benzimidazole has been introduced as a building block of conjugated polymers for optoelectronic applications .
- Method of Application : The exact method of application is not specified, but typically involves the synthesis of a copolymer bearing fluorene as the comonomer .
- Results or Outcomes : The polymer exhibits highly efficient photoluminescence quenching when blended with fullerene derivatives (PCBM). The experimental results are compared with the alternating fluorene copolymer (APFO-3) in order to identify structure and property relations with the novel synthesized conjugated polymer .
Safety And Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Propriétés
IUPAC Name |
12-(2,3,4,5,6-pentafluorophenoxy)dodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F5O4P/c19-13-14(20)16(22)18(17(23)15(13)21)27-11-9-7-5-3-1-2-4-6-8-10-12-28(24,25)26/h1-12H2,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXYEINUTVZCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCP(=O)(O)O)CCCCCOC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Pentafluorophenoxydodecylphosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



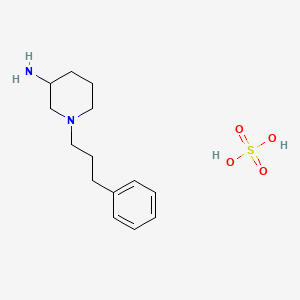
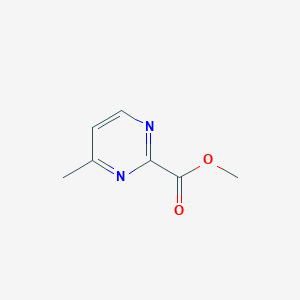
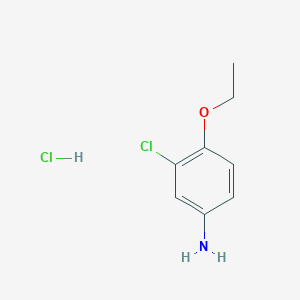
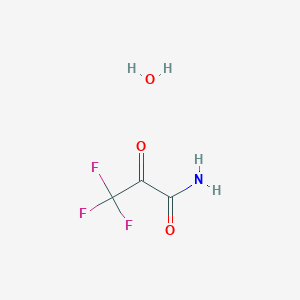
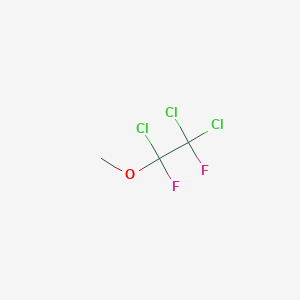
![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)
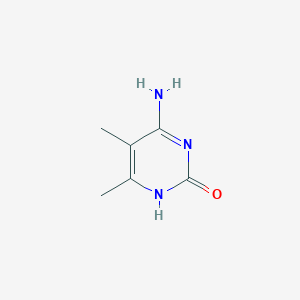
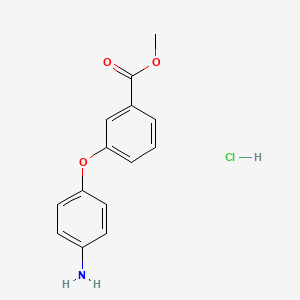
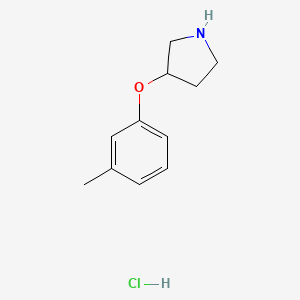
![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)
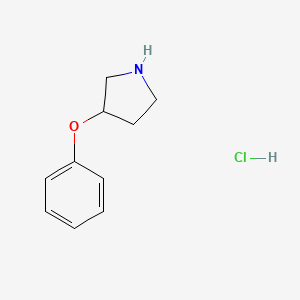
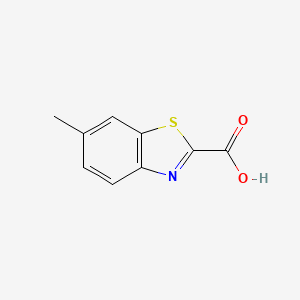
![Naphtho[1,2-D]thiazole-2-carbonitrile](/img/structure/B1419507.png)
![2-chloro-1,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419508.png)